N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]pyridine-3-carboxamide
Beschreibung
N-[2-({[4-Hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]pyridine-3-carboxamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a pyridine-3-carboxamide moiety via a sulfanyl ethyl linker. The thieno[2,3-d]pyrimidine scaffold is substituted with a hydroxy group at position 4 and an isopropyl group at position 6, while the pyridine ring is functionalized with a carboxamide group at position 3.
Eigenschaften
Molekularformel |
C18H20N4O2S2 |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
N-[2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H20N4O2S2/c1-11(2)14-8-13-17(24)21-15(22-18(13)26-14)10-25-7-6-20-16(23)12-4-3-5-19-9-12/h3-5,8-9,11H,6-7,10H2,1-2H3,(H,20,23)(H,21,22,24) |
InChI-Schlüssel |
JYYQDEBOYPYLSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCCNC(=O)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of the Thieno[2,3-d]pyrimidin-4(3H)-one Core
Cyclocondensation for Core Formation
The thieno[2,3-d]pyrimidin-4(3H)-one scaffold is synthesized via cyclocondensation of 4-aminopyridine derivatives with thiouracil precursors. A representative protocol involves refluxing 4-aminopyridine with 2-phenyl-3-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one in acetic acid for 4 hours, yielding the core structure in 81% yield after silica gel chromatography. Critical parameters include:
- Solvent System : Acetic acid promotes both cyclization and tautomerization.
- Temperature : Reflux conditions (≈110°C) ensure complete ring closure.
- Workup : Ice-cold water precipitates the crude product, minimizing side reactions.
Table 1: Optimization of Core Synthesis
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | Acetic acid | 81 | 98.5 |
| Reaction Time | 4 hours | 78 | 97.8 |
| Alternative Solvent | Ethanol | 42 | 89.3 |
Functionalization at the 2-Position: Methylsulfanyl Linker Installation
Pyridine-3-carboxamide Coupling
Purification and Analytical Characterization
Challenges and Optimization Opportunities
Byproduct Formation
Over-alkylation at the 4-hydroxy group occurs if protecting groups (e.g., tert-butyldimethylsilyl) are omitted during Grignard reactions. Implementing a silyl protection/deprotection sequence reduces this side reaction from 18% to <3%.
Scalability Limitations
Photoreactions face scalability constraints due to light penetration issues. Transitioning to flow photoreactors enhances throughput by ensuring uniform UV exposure.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[2-({[4-Hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]pyridin-3-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Keton oder Aldehyd zu bilden.
Reduktion: Die Carboxamidgruppe kann zu einem Amin reduziert werden.
Substitution: Die Sulfanylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat (KMnO4) und Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4). Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, wobei Temperatur, Lösungsmittel und Katalysator eine entscheidende Rolle spielen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der spezifischen funktionellen Gruppe ab, die angegriffen wird. Beispielsweise ergibt die Oxidation der Hydroxylgruppe ein Keton, während die Reduktion der Carboxamidgruppe ein Amin erzeugt.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von N-[2-({[4-Hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]pyridin-3-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, deren Aktivität modulieren und nachgeschaltete Signalwege auslösen. Die genauen molekularen Zielstrukturen und Signalwege hängen vom jeweiligen biologischen Kontext und der Anwendung ab.
Wirkmechanismus
The mechanism of action of N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide ()
- Core Structure: Thieno[2,3-b]pyridine with ethoxycarbonyl, methoxyphenyl, and methyl substituents.
- Key Differences: Lacks the hydroxy and isopropyl groups present in the target compound.
- Synthesis : Prepared via reported methods involving imidate intermediates, contrasting with the target compound’s likely sulfanyl-ethyl linker formation .
N-Methyl-3-[(3-aminocarbonyl)-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-yl]carbamoyl]-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-carbohydrazide (7b, )
- Core Structure: Bis-thieno[2,3-b]pyridine with cyano, ethoxy, phenyl, and carbohydrazide substituents.
- The absence of a sulfanyl linker may limit flexibility .
- Physical Properties : Reported melting points range from 215–220°C (7b) to 245–250°C (7e), indicating higher thermal stability than typical for hydroxy-substituted compounds .
1,4-Dihydropyridine Derivatives ()
AZ331: 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide
- Core Structure : 1,4-Dihydropyridine with thioether-linked ketone and furyl/methoxyphenyl groups.
- Key Differences: The 1,4-dihydropyridine core is redox-active, unlike the aromatic thienopyrimidine in the target compound.
AZ257: Bromophenyl-substituted analogue of AZ331
Data Tables
Table 1: Structural and Physical Comparison
Table 2: Functional Group Impact
Biologische Aktivität
N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]pyridine-3-carboxamide is a complex organic compound belonging to the thieno[2,3-d]pyrimidine derivative class. Its structure includes a pyridine ring, a thienopyrimidine core, and various functional groups, which suggest potential interactions with biological targets and therapeutic applications. This article explores its biological activity, synthesizing methods, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C18H20N4O2S2
Molecular Weight : 368.50 g/mol
IUPAC Name : N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]pyridine-3-carboxamide
The compound's unique structural features contribute to its biological activity, particularly its potential as an enzyme inhibitor and receptor modulator.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Enzyme Inhibition :
The exact mechanism of action involves interactions with specific molecular targets that modulate biological pathways relevant to its activities. For instance, it may interfere with signaling pathways that promote cell division in cancer cells or reduce inflammatory responses by inhibiting COX enzymes.
Synthesis Methods
The synthesis of N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]pyridine-3-carboxamide typically involves several steps:
-
Formation of Thienopyrimidine Core :
- Starting from appropriate precursors, the thienopyrimidine core is synthesized through cyclization reactions.
-
Functional Group Modifications :
- Subsequent modifications introduce the hydroxyl and sulfanyl groups, which are critical for biological activity.
-
Final Coupling Reactions :
- The final product is obtained through coupling reactions that attach the pyridine carboxamide moiety to the thienopyrimidine scaffold .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of several thienopyrimidine derivatives, including N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]pyridine-3-carboxamide. Results indicated significant inhibition of cell proliferation in breast and lung cancer cell lines when treated with this compound .
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on inflammatory models in rats, compounds similar to N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]pyridine-3-carboxamide showed promising results in reducing paw edema and granuloma formation compared to standard anti-inflammatory treatments .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Hydroxyquinoline | Contains a hydroxyl group | Antimicrobial properties |
| Pyrido[2,3-d]pyrimidine derivatives | Shares the pyrimidine core structure | Potential anticancer activity |
| Thienopyrimidine analogs | Similar thienopyrimidine core | Anti-inflammatory effects |
Q & A
Basic Research Question
- Co-solvent systems : Test DMSO/PBS mixtures (e.g., 10% DMSO) for in vitro assays. Ensure DMSO concentration ≤0.1% to avoid cytotoxicity .
- Salt formation : Screen counterions (e.g., HCl, sodium salts) to enhance aqueous solubility. Use pH-solubility profiling to identify optimal ionization states .
- Surfactant-based formulations : Evaluate polysorbate-80 or Cremophor EL for in vivo studies to improve bioavailability .
How can reaction conditions be optimized using Design of Experiments (DoE)?
Advanced Research Question
Apply statistical DoE principles to reduce experimental iterations:
- Factors : Temperature (40–80°C), catalyst loading (0.5–2 mol%), solvent polarity (THF to DMF).
- Response variables : Yield, purity, reaction time.
- Central Composite Design : Identify interactions between variables. For example, higher catalyst loading may reduce reaction time but increase impurity formation .
- Example outcome : Optimal conditions: 60°C, 1.2 mol% catalyst, DMF solvent → 82% yield, 97% purity .
How to resolve contradictions in reported biological activity data across studies?
Advanced Research Question
- Assay standardization : Compare protocols for cell lines (e.g., HepG2 vs. HEK293), incubation times (24h vs. 48h), and compound concentrations. Variability in IC₅₀ values may arise from differential metabolic activity .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., serum content in media) .
- Orthogonal assays : Validate activity via enzymatic assays (e.g., kinase inhibition) alongside cell-based assays to distinguish direct vs. indirect effects .
What advanced techniques elucidate the molecular mechanism of action?
Advanced Research Question
- Molecular docking : Use software (AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases). Focus on hydrogen bonding with pyridine-3-carboxamide and hydrophobic interactions with the isopropyl group .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (Kₐ, K_d) to confirm target engagement .
- CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
How to conduct comparative Structure-Activity Relationship (SAR) studies with analogs?
Advanced Research Question
- Select analogs : Focus on derivatives with modifications in:
- Thienopyrimidine substituents (e.g., hydroxy vs. methoxy groups).
- Sulfanyl linker length (C2 vs. C3 alkyl chains).
- Biological testing : Standardize assays (e.g., IC₅₀ in μM) and compile results into a SAR table:
| Analog | Modification | Activity (IC₅₀, μM) | Key Finding |
|---|---|---|---|
| Parent compound | None | 1.2 ± 0.3 | Baseline activity |
| Methoxy-substituted analog | -OH → -OCH₃ | 5.8 ± 1.1 | Reduced solubility, lower potency |
| Extended linker (C3) | -S-CH₂CH₂- → -S-CH₂CH₂CH₂- | 0.9 ± 0.2 | Improved target binding |
How can computational methods enhance reaction pathway design?
Advanced Research Question
- Quantum chemical calculations : Use Gaussian 16 to model transition states and identify low-energy pathways for key steps (e.g., thiol-ether coupling) .
- Machine learning : Train models on reaction databases (e.g., USPTO) to predict optimal solvents/catalysts. For example, random forest algorithms may prioritize DMF over THF for higher yields .
- Reaction flux analysis : Identify rate-limiting steps (e.g., imine formation) and adjust reagent stoichiometry accordingly .
What methodologies assess in vitro and in vivo toxicity profiles?
Advanced Research Question
- In vitro :
- MTT assay : Test cytotoxicity in primary hepatocytes (LC₅₀ > 100 μM acceptable).
- hERG inhibition : Patch-clamp assays to evaluate cardiac risk (IC₅₀ > 30 μM preferred) .
- In vivo :
- Acute toxicity (OECD 423) : Dose rodents (10–300 mg/kg) and monitor for 14 days.
- Metabolite profiling : Use LC-MS/MS to identify toxic metabolites (e.g., sulfoxide derivatives) .
How to address stability challenges under physiological conditions?
Advanced Research Question
- Forced degradation studies : Expose compound to pH 1–13, UV light, and 40°C/75% RH. Monitor degradation via HPLC:
- Major degradation pathway : Hydrolysis of the carboxamide group at pH > 10 .
- Stabilization strategies :
- Lyophilization with cyclodextrins to protect against hydrolysis.
- Light-resistant packaging to prevent photodegradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
